4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid
Overview
Description
4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as HOBt and is commonly used in peptide synthesis. In
Mechanism Of Action
The mechanism of action of 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid is not well understood. However, it is believed to act as a nucleophile, which can react with electrophilic species to form covalent bonds. This property makes it useful in peptide synthesis, where it can be used to couple amino acids.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid in laboratory experiments include its ease of synthesis, low toxicity, and versatility in organic reactions. However, its limitations include its instability and the need for careful handling during synthesis and storage.
Future Directions
There are several future directions for research on 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid. One area of interest is the development of more efficient and selective coupling reagents for peptide synthesis. Another area of research is the investigation of its potential applications in drug discovery and the synthesis of bioactive compounds. Additionally, the development of new synthetic methods for 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid could lead to improved yields and reduced costs.
Scientific Research Applications
4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid has found applications in peptide synthesis, where it is used as a coupling reagent. It is also used as a catalyst in various organic reactions, such as the synthesis of lactams and lactones. Additionally, it has potential applications in drug discovery, where it can be used as a building block for the synthesis of bioactive compounds.
properties
IUPAC Name |
4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-6-9-5-10(12-16-9)7-1-3-8(4-2-7)11(14)15/h1-5,13H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFIXWJBLYWIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60834560 | |
Record name | 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60834560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid | |
CAS RN |
835594-13-3 | |
Record name | 4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60834560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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